[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,4S)-4-phenyl-3-azabicyclo[310]hexan-1-yl]methanol is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the metal-mediated cyclopropanation domino reaction of chain enynes, which relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation, mild conditions, and excellent functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of [(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
8-azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids and exhibits different biological activities.
Uniqueness
[(1S,4S)-4-phenyl-3-azabicyclo[310]hexan-1-yl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol |
InChI |
InChI=1S/C12H15NO/c14-8-12-6-10(12)11(13-7-12)9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10?,11-,12+/m1/s1 |
InChI Key |
IVPLEXXUOXLBFQ-SAIIYOCFSA-N |
Isomeric SMILES |
C1C2[C@@]1(CN[C@@H]2C3=CC=CC=C3)CO |
Canonical SMILES |
C1C2C1(CNC2C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.